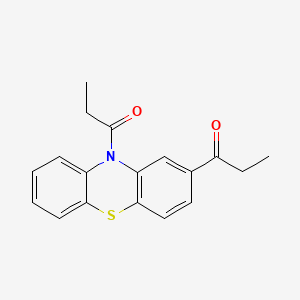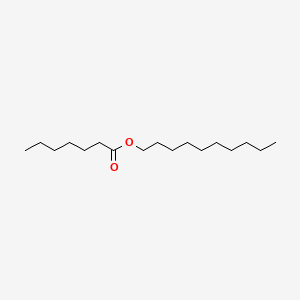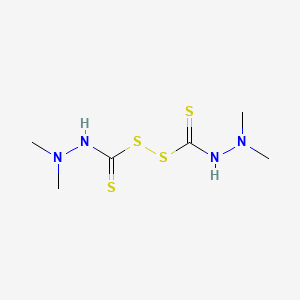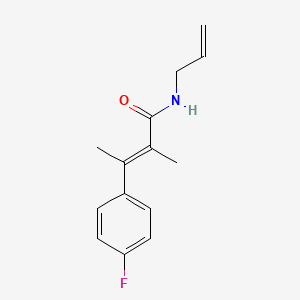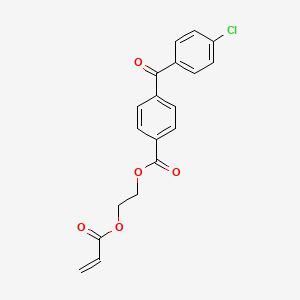
Uvecryl P 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uvecryl P 36 is a synthetic organic compound with the molecular formula C19H15ClO5. It is characterized by the presence of a chlorobenzoyl group and a benzoate ester, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uvecryl P 36 typically involves the esterification of 4-(4-chlorobenzoyl)benzoic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Uvecryl P 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Uvecryl P 36 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive ester group.
Mécanisme D'action
The mechanism of action of Uvecryl P 36 involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways. The chlorobenzoyl group may enhance binding affinity to certain molecular targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Prop-2-enoyloxyethyl 4-(4-fluorobenzoyl)benzoate
- 2-Prop-2-enoyloxyethyl 4-(4-bromobenzoyl)benzoate
- 2-Prop-2-enoyloxyethyl 4-(4-methylbenzoyl)benzoate
Uniqueness
Uvecryl P 36 is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The chlorine atom can participate in specific interactions, making this compound particularly useful in certain applications.
Propriétés
Numéro CAS |
85340-63-2 |
|---|---|
Formule moléculaire |
C19H15ClO5 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
2-prop-2-enoyloxyethyl 4-(4-chlorobenzoyl)benzoate |
InChI |
InChI=1S/C19H15ClO5/c1-2-17(21)24-11-12-25-19(23)15-5-3-13(4-6-15)18(22)14-7-9-16(20)10-8-14/h2-10H,1,11-12H2 |
Clé InChI |
RBTZRUFZVIIWFA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)



